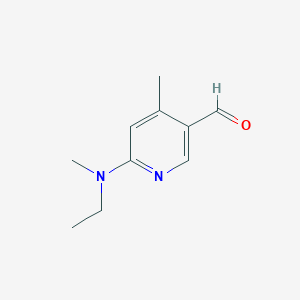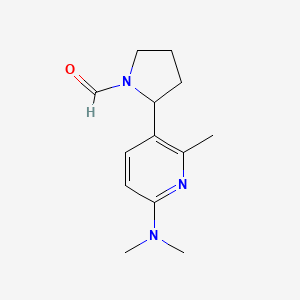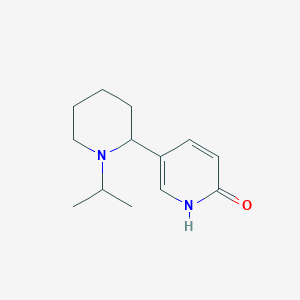
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid typically involves the reaction of 2-amino-4-methylthiazole with a benzoic acid derivative. One common method includes the use of thiosemicarbazide and phenacyl bromide in a one-pot multicomponent reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of a thiazole ring.
3-Amino-4-methylbenzoic acid: Lacks the thiazole ring but has a similar benzoic acid structure.
2-Amino-5-methylbenzoic acid: Similar structure but without the thiazole ring.
Uniqueness
The uniqueness of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
3-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(17-12(13)14-7)6-8-3-2-4-9(5-8)11(15)16/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |
Clave InChI |
BWAKFSAXLWCSEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)




![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)







